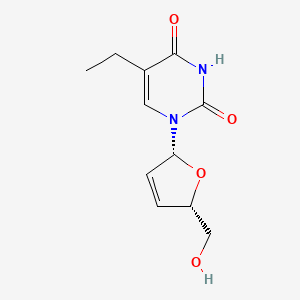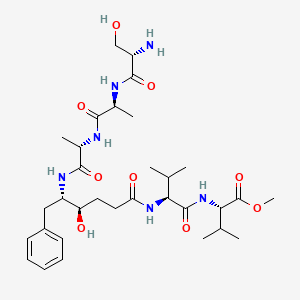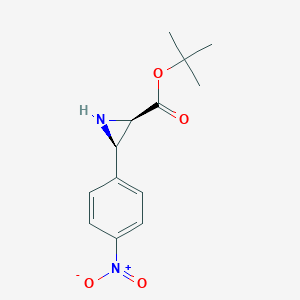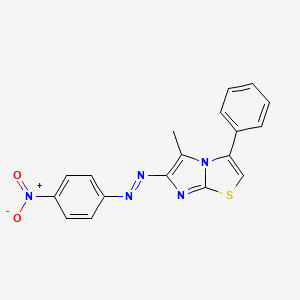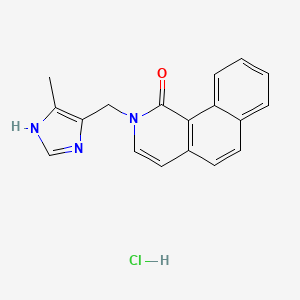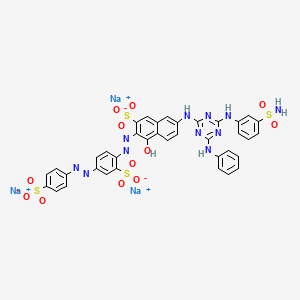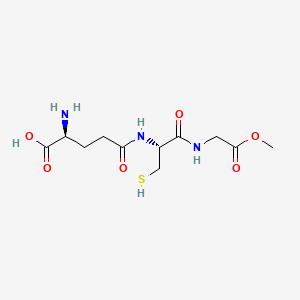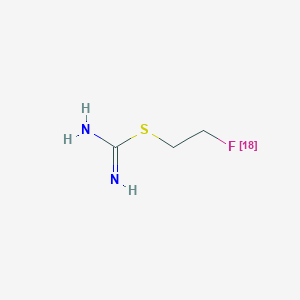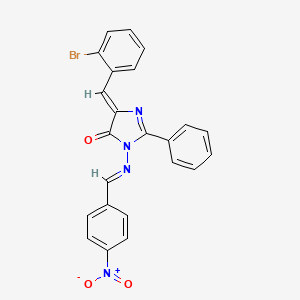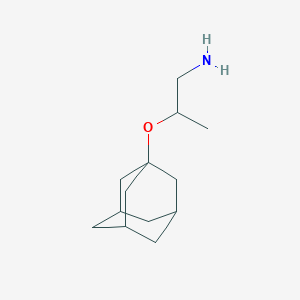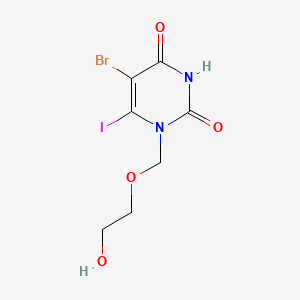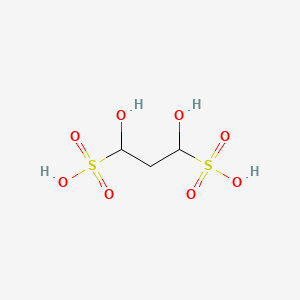
Uridine, 2',3'-didehydro-2',3'-dideoxy-5-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-iodo- is a modified nucleoside analog. It is structurally derived from uridine, a naturally occurring nucleoside, by the removal of two hydroxyl groups and the addition of an iodine atom at the 5-position. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-iodo- typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate intermediates. The process begins with the formation of 2’,3’-bisxanthate ribonucleosides, followed by radical deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as reagents . This method is preferred due to its efficiency and the use of environmentally friendly reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process is optimized to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted uridine derivatives, which can have different biological activities and properties.
Scientific Research Applications
Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-iodo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential to inhibit viral replication, making it a candidate for antiviral drug development.
Medicine: Research is ongoing to explore its efficacy in treating viral infections such as HIV and hepatitis.
Industry: It is used in the production of nucleoside analogs for pharmaceutical applications.
Mechanism of Action
The mechanism of action of uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-iodo- involves its incorporation into viral DNA or RNA, leading to chain termination. This prevents the virus from replicating. The compound targets viral reverse transcriptase enzymes, which are crucial for the replication of many viruses.
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the iodine atom but has similar antiviral properties.
2’,3’-Didehydro-2’,3’-dideoxycytidine: Another nucleoside analog with antiviral activity.
2’,3’-Didehydro-2’,3’-dideoxythymidine: Known for its use in HIV treatment.
Uniqueness
Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-iodo- is unique due to the presence of the iodine atom, which enhances its ability to inhibit viral replication. This modification can lead to improved efficacy and reduced resistance compared to other nucleoside analogs.
Properties
CAS No. |
144989-72-0 |
|---|---|
Molecular Formula |
C9H9IN2O4 |
Molecular Weight |
336.08 g/mol |
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9IN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h1-3,5,7,13H,4H2,(H,11,14,15)/t5-,7+/m0/s1 |
InChI Key |
NMXNXIYEWKFGMD-CAHLUQPWSA-N |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)I |
Canonical SMILES |
C1=CC(OC1CO)N2C=C(C(=O)NC2=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


